molecular formula C9H13N3O2S B432638 4-Pyrrolidin-1-ylpyridine-3-sulfonamide CAS No. 73743-03-0

4-Pyrrolidin-1-ylpyridine-3-sulfonamide

Cat. No.: B432638
CAS No.: 73743-03-0
M. Wt: 227.29g/mol
InChI Key: TYZOYJXCMDAZBA-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-ylpyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This reagent features a sulfonamide group attached to a pyridine ring, which is further substituted with a pyrrolidino group at the 4-position. The sulfonamide functional group is a privileged scaffold in drug discovery, known for its versatility and presence in a wide range of bioactive molecules . Research into sulfonamide derivatives has expanded from their traditional antibacterial use to include potential applications in treating complex diseases such as cancer . Specifically, structural analogs of this compound, which incorporate a 4-piperazinyl-pyridine-3-sulfonamide core, have demonstrated moderate to potent in vitro anticancer activity in screenings conducted by the U.S. National Cancer Institute (NCI) . One prominent compound from this class exhibited selective inhibition against subpanels of leukemia, colon cancer, and melanoma cell lines, suggesting the research value of this chemical scaffold in oncology . Furthermore, the pyrrolidino substitution on the pyridine ring is known to influence the molecule's physicochemical properties. For instance, the related compound 4-pyrrolidinylpyridine is recognized as a strong base and an effective catalyst in organic synthesis, indicating that the pyrrolidino group can enhance the properties of the core pyridine structure . This makes this compound a valuable building block for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) in various research programs. This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

73743-03-0

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29g/mol

IUPAC Name

4-pyrrolidin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C9H13N3O2S/c10-15(13,14)9-7-11-4-3-8(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,13,14)

InChI Key

TYZOYJXCMDAZBA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Pyrrolidin-1-ylpyridine-3-sulfonamide with five pyridine-based analogs (listed in ) to highlight structural and functional differences.

Table 1: Structural and Molecular Comparison of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C₉H₁₃N₃O₂S 227.29 (estimated) 4-pyrrolidine, 3-sulfonamide
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide C₁₁H₁₃N₅OS 263.32 2-carboxamide, 5-propyl-thiadiazole
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide C₁₃H₂₀N₄O 248.33 4-methylpiperazine, phenylacetamide
(3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride C₁₀H₁₅ClN₂O₂S 286.76 Benzenesulfonyl, pyrrolidine-3-amine
3-[(dimethylsulfamoyl)amino]azepan-2-one C₈H₁₇N₃O₃S 235.30 Azepanone, dimethylsulfamoyl

*Estimated data for this compound based on structural similarity.

Key Findings:

Sulfonamide vs. Carboxamide Groups: The sulfonamide group in this compound provides stronger acidity (pKa ~1–2) compared to carboxamide derivatives (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide, pKa ~5–6), enhancing its ability to act as a hydrogen bond donor in enzyme inhibition . Carboxamide-containing analogs may exhibit better membrane permeability due to reduced polarity, as seen in studies of kinase inhibitors .

Thiadiazole-carboxamide hybrids (e.g., N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide) demonstrate antitumor activity in Medicinal Chemistry Research, highlighting the importance of heterocyclic appendages in modulating efficacy .

Preparation Methods

Reaction Conditions and Catalytic Optimization

In a representative procedure, pyridine-3-sulfonyl chloride is dissolved in tetrahydrofuran (THF) and cooled to 0°C before the gradual addition of pyrrolidine. The reaction is typically quenched with aqueous sodium bicarbonate to neutralize HCl byproducts. Early studies reported moderate yields (44–56%) when using inorganic bases like NaOH. However, advancements in catalytic systems, such as Fe3O4-DIPA nanoparticles in PEG-400 solvent, have elevated yields to 98% by enhancing reaction homogeneity and facilitating catalyst recovery.

Table 1: Comparative Yields Under Varied Catalytic Conditions

Base/CatalystSolventTemperatureYield (%)
NaOHTHF0°C44
Na2CO3H2ORT75
Fe3O4-DIPAPEG-40080°C98
PyridineCH3CNReflux82

The superiority of Fe3O4-DIPA stems from its magnetic separation capability and reduced environmental footprint, aligning with green chemistry principles. In contrast, pyridine, though effective as a base, necessitates careful handling due to its toxicity.

Multi-Step Synthesis via Pyrrolidine Intermediate Functionalization

Complex synthetic routes have been developed to introduce substituents on the pyrrolidine ring before sulfonamide formation. A notable strategy involves the preparation of enantiopure pyrrolidine intermediates followed by regioselective sulfonylation.

Diazidation and Hydrogenation Sequence

In a protocol from, ethyl 2-((3S,4S)-3,4-bis((methylsulfonyl)oxy)pyrrolidin-1-yl)acetate undergoes diazidation with sodium azide in DMF at 120°C, yielding a diazidopyrrolidine intermediate. Subsequent hydrogenation over Pd/C in methanol selectively reduces the azides to amines, achieving a 77% yield. This step ensures stereochemical integrity, critical for pharmaceutical applications.

Sulfonyl Chloride Coupling

The free amine intermediate is then reacted with pyridine-3-sulfonyl chloride in pyridine under reflux. This step proceeds via a two-stage mechanism: initial proton abstraction by pyridine to generate a reactive amine anion, followed by nucleophilic attack on the sulfonyl chloride. The product is isolated via crystallization from ethanol, yielding 82% pure this compound.

Mechanistic Insights and Side Reaction Mitigation

The formation of sulfonamides is occasionally hampered by side reactions, including over-sulfonation or amine oxidation. Kinetic studies reveal that slow addition of sulfonyl chloride at low temperatures (−10°C to 0°C) minimizes di-sulfonation byproducts. Additionally, the use of non-polar solvents like toluene suppresses oxidation pathways.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure compound integrity:

  • 1H NMR (DMSO-d6): δ 8.72 (s, 1H, SO2NH), 8.34 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (d, J = 8.1 Hz, 1H, pyridine-H), 3.45–3.20 (m, 4H, pyrrolidine-CH2), 2.05–1.90 (m, 4H, pyrrolidine-CH2).

  • HPLC : Retention time = 6.7 min (C18 column, 70:30 H2O:MeCN, 1 mL/min).

Table 2: Key Analytical Parameters

ParameterValue
Melting Point184–185°C
Purity (HPLC)99.2%
Solubility (H2O)12 mg/mL

Industrial-Scale Considerations and Environmental Impact

Transitioning from lab-scale to industrial production necessitates solvent recovery and waste minimization. The Fe3O4-DIPA/PEG-400 system exemplifies a sustainable approach, enabling catalyst reuse over five cycles without significant activity loss. Life-cycle assessments favor aqueous Na2CO3 over pyridine due to lower aquatic toxicity .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow GHS guidelines for sulfonamide handling:
  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C to prevent degradation .

Data Management and Reproducibility

Q. How can chemical software enhance reproducibility in studies involving this compound?

  • Answer : Use electronic lab notebooks (ELNs) for real-time data capture and cheminformatics platforms (e.g., ChemAxon) to standardize reaction protocols. Virtual reaction simulations ensure consistency across labs .

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